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Abstract
Feretoside, a prominent iridoid glycoside, has garnered significant interest within the scientific

community for its potential therapeutic applications. This technical guide provides a

comprehensive overview of the physical and chemical properties of Feretoside, intended to

serve as a foundational resource for researchers, scientists, and professionals engaged in drug

development. This document details the structural and physicochemical characteristics of

Feretoside, outlines experimental protocols for its isolation and analysis, and presents key

spectral data to facilitate its identification and quantification. All quantitative data are

summarized in structured tables for ease of reference, and relevant experimental workflows

and signaling pathways are visualized using diagrammatic representations.

Introduction
Feretoside is a naturally occurring iridoid glycoside that has been isolated from various plant

species, most notably Feretia apodanthera. Iridoids are a class of monoterpenoids

characterized by a cyclopentan-[c]-pyran skeleton. The glycosidic linkage in these compounds

enhances their stability and bioavailability, making them attractive candidates for

pharmacological investigation. Understanding the fundamental physical and chemical

properties of Feretoside is paramount for its successful application in research and drug

development, from initial extraction and purification to formulation and in vivo studies.
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Physicochemical Properties
The physical and chemical properties of Feretoside are crucial for its handling,

characterization, and formulation. A summary of these properties is presented in the tables

below.

Physical Properties
Property Value Source

Physical Form Solid, Powder [1]

Color White or off-white -

Melting Point Not available -

Boiling Point Not available -

Density Not available -

Solubility

Soluble in Dimethyl Sulfoxide

(DMSO), Pyridine, Methanol,

Ethanol.

[2]

Chemical Properties
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Property Value Source

Chemical Formula C₁₇H₂₄O₁₁ [1]

Molecular Weight 404.37 g/mol [1]

CAS Number 27530-67-2 [1]

IUPAC Name

methyl (1S,4aS,5R,7aS)-1-(β-

D-glucopyranosyloxy)-5-

hydroxy-7-

(hydroxymethyl)-1,4a,5,7a-

tetrahydrocyclopenta[c]pyran-

4-carboxylate

InChI Key
WSGPLSDARZNMCW-

LPGRTNKPSA-N

Purity
Typically ≥98% (commercially

available)
-

Storage
Short term at 0°C, long term at

-20°C, desiccated.

Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and the

advancement of research. This section provides an overview of the key experimental protocols

related to Feretoside.

Isolation and Purification of Feretoside from Feretia
apodanthera
The following protocol is a generalized procedure based on common practices for the isolation

of iridoid glycosides from plant materials.

3.1.1 Extraction

Plant Material Preparation: Air-dry the leaves of Feretia apodanthera at room temperature

and then grind them into a fine powder.
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Maceration: An optimized maceration process involves soaking the leaf powder in a solvent.

For aqueous extraction, a mass-to-volume ratio of 1:20 for 2 hours has been suggested. For

hydro-ethanolic extraction, a ratio of 1:20 for 30 minutes is recommended.

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the

filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2 Chromatographic Purification

Column Chromatography: Subject the crude extract to column chromatography on a silica

gel column.

Elution Gradient: Elute the column with a gradient of increasing polarity, typically starting with

a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the proportion of a

more polar solvent (e.g., ethyl acetate, methanol).

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC)

to identify those containing Feretoside.

Further Purification: Pool the fractions containing Feretoside and subject them to further

purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to

obtain the pure compound.

The following diagram illustrates a general workflow for the isolation and purification of

Feretoside.

Feretia apodanthera Leaves Drying and Grinding Plant Powder Extraction
(Aqueous or Hydro-ethanolic) Filtration Concentration

(Rotary Evaporation) Crude Extract Silica Gel Column Chromatography Fraction Collection & TLC Monitoring Pooling of Feretoside-rich Fractions Preparative HPLC Pure Feretoside

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Feretoside.

Analytical High-Performance Liquid Chromatography
(HPLC-DAD)
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HPLC with a Diode-Array Detector (DAD) is a standard method for the quantification of

Feretoside.

Chromatographic System: A standard HPLC system equipped with a DAD detector.

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a

mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak

shape) and an organic solvent like acetonitrile or methanol.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detection: Monitor the elution at a wavelength where Feretoside exhibits maximum

absorbance.

Quantification: Create a calibration curve using standard solutions of Feretoside of known

concentrations to quantify the amount in a sample.

Spectroscopic Data
Spectroscopic data are indispensable for the structural elucidation and identification of

chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While specific, experimentally-derived spectra for Feretoside are not readily

available in public databases, typical chemical shift ranges for the key functional groups

present in Feretoside can be predicted.

¹H-NMR (Proton NMR):

Anomeric Proton (H-1): ~4.5-5.5 ppm (doublet)

Glucosyl Protons: ~3.0-4.0 ppm
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Aglycone Protons: Varied shifts depending on their electronic environment. Protons adjacent

to oxygen atoms will be downfield.

Methyl Ester Protons (-OCH₃): ~3.7 ppm (singlet)

¹³C-NMR (Carbon-13 NMR):

Carbonyl Carbon (Ester): ~165-175 ppm

Anomeric Carbon (C-1): ~95-105 ppm

Glucosyl Carbons: ~60-80 ppm

Aglycone Carbons: Varied shifts. Olefinic carbons will appear in the ~100-150 ppm range.

Methyl Ester Carbon (-OCH₃): ~50-55 ppm

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule. Electrospray ionization (ESI) is a common technique for analyzing iridoid glycosides.

Molecular Ion: In positive ion mode ESI-MS, Feretoside (C₁₇H₂₄O₁₁) is expected to show a

prominent adduct ion, such as [M+Na]⁺ at m/z 427.13 or [M+H]⁺ at m/z 405.14.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the

molecular ion to gain structural information. A characteristic fragmentation for glycosides is

the loss of the sugar moiety. For Feretoside, a major fragment would correspond to the loss

of the glucose unit (162 Da), resulting in an aglycone fragment ion.

The following diagram illustrates a simplified, predicted fragmentation pathway for Feretoside
in positive ion mode ESI-MS/MS.
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Feretoside [M+H]⁺
m/z 405.14

Aglycone Fragment [M+H-Glucose]⁺
m/z 243.08

Fragmentation
Loss of Glucose

(162.05 Da)
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Caption: Predicted ESI-MS/MS fragmentation of Feretoside.

Biological Activity and Signaling Pathways
Feretoside has been reported to exhibit various biological activities. One notable activity is its

role as an inducer of Heat Shock Factor 1 (HSF1). HSF1 is a key transcription factor that

regulates the expression of heat shock proteins (HSPs), which are crucial for cellular protection

against stress.

The simplified signaling pathway for HSF1 activation is depicted below.
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Caption: Simplified signaling pathway of HSF1 activation.

Conclusion
This technical guide has consolidated the available information on the physical and chemical

properties of Feretoside. The tabulated data, detailed experimental protocols, and
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spectroscopic information provide a valuable resource for researchers. Further investigation is

warranted to determine the precise values for physical properties such as melting point and to

obtain and publish high-resolution NMR and MS spectra with full assignments. Such data will

be instrumental in advancing the research and development of Feretoside for its potential

therapeutic uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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